molecular formula C12H24N2O3 B1422624 Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate CAS No. 863561-70-0

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate

Cat. No. B1422624
M. Wt: 244.33 g/mol
InChI Key: ZIYOADOXUKBYLJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate (TBAMMP) is an organic compound that belongs to a class of compounds known as piperidines. Piperidines are cyclic amines that have a wide range of applications in the pharmaceutical, agricultural, and food industries. TBAMMP has been studied for its potential as a drug intermediate, as an intermediate in the synthesis of other compounds, and for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of various compounds with significant applications in scientific research. A notable example is its role in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an essential intermediate of Biotin, a water-soluble vitamin crucial for the metabolic cycle involved in the biosynthesis of fatty acids, sugars, and α-amino acids. This compound was synthesized from L-cystine in a 54% overall yield through a process involving acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014).

Structural and Thermal Analysis

Further research explored the synthesis and structural characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, coupled with aromatic aldehydes to afford Schiff base compounds. These compounds underwent thorough characterization using FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallographic analysis, revealing intramolecular hydrogen bonding in certain derivatives. This research contributes to the understanding of the chemical behavior and potential applications of these compounds in scientific research (Çolak et al., 2021).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), was synthesized from 4-fluoro-2methoxy-5nitroaniline. This synthesis involved acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield. The optimized synthetic method provides a rapid and efficient route for producing this intermediate, highlighting its significance in the development of therapeutic agents (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYOADOXUKBYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694597
Record name tert-Butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate

CAS RN

863561-70-0
Record name tert-Butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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